2-Hexanol, 1,1-dichloro-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanol, 1,1-dichloro-1-nitro- is an organic compound with the molecular formula C6H11Cl2NO3 It is a derivative of hexanol, featuring both nitro and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanol, 1,1-dichloro-1-nitro- typically involves the chlorination and nitration of hexanol. The process begins with the chlorination of hexanol to introduce the dichloro groups. This is followed by nitration to add the nitro group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Hexanol, 1,1-dichloro-1-nitro- may involve large-scale chlorination and nitration processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexanol, 1,1-dichloro-1-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted hexanol derivatives.
Scientific Research Applications
2-Hexanol, 1,1-dichloro-1-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexanol, 1,1-dichloro-1-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dichloro groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1-hexanol: Similar structure but lacks the nitro group.
1,1-Dichloro-2-nitroethene: Contains a nitro group but has a different carbon backbone.
2-Hexanol: The parent compound without the dichloro and nitro groups.
Uniqueness
2-Hexanol, 1,1-dichloro-1-nitro- is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
154601-57-7 |
---|---|
Molecular Formula |
C6H11Cl2NO3 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
1,1-dichloro-1-nitrohexan-2-ol |
InChI |
InChI=1S/C6H11Cl2NO3/c1-2-3-4-5(10)6(7,8)9(11)12/h5,10H,2-4H2,1H3 |
InChI Key |
WUBKKBRKVDCJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C([N+](=O)[O-])(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.